molecular formula C9[13C]H10D3FN2O5 B602730 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione CAS No. 1256490-42-2

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No. B602730
M. Wt: 264.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione . It has a molecular formula of C10H13FN2O5 and a molecular weight of 260.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 260.22 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound and its derivatives have been synthesized and characterized using NMR spectra and X-ray single-crystal diffraction. Such synthesis techniques are vital for understanding the compound's molecular structure and potential applications in scientific research (Li, Xiao, & Yang, 2014).

Potential Applications in Drug Development

  • Anti-Tumor and Anti-Viral Potential : Some derivatives of this compound have shown potential as drugs for anti-tumor and anti-viral applications. This underscores the significance of such compounds in the development of new pharmaceuticals (Li, Xiao, & Yang, 2014).

Chemical Reactions and Properties

  • Chemical Reactivity : Studies on similar fluorinated compounds have investigated their reactions with various chemical agents. Understanding these reactions is crucial for determining the compound's utility in different scientific and industrial contexts (Pimenova, Krasnych, Goun, & Miles, 2003).

Advanced Material Research

  • Crystal Structure Analysis : Crystallographic studies of this compound provide insights into its potential use in advanced material research. Knowledge of crystal structure is essential for applications in material science and nanotechnology (Li, Xiao, & Yang, 2014).

Biomedical Research

  • Biological Activity : Derivatives of this compound have been explored for their biological activity, including their interactions with biological systems at the molecular level. This research can contribute to the understanding of cellular processes and the development of therapeutic agents (Bobek, Kuhar, & Bloch, 1979).

properties

CAS RN

1256490-42-2

Product Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Molecular Formula

C9[13C]H10D3FN2O5

Molecular Weight

264.23

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H15FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h5,7-8,14,16H,2-4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1/i1+1D3

SMILES

CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)F

Purity

95% by HPLC; 98% atom D;98% atom 13C

Related CAS

863329-66-2 (unlabelled)

tag

Sofosbuvir Impurities

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Reactant of Route 2
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Reactant of Route 3
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Reactant of Route 4
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Reactant of Route 5
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Reactant of Route 6
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

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